4-Davoa
Overview
Description
4-Davoa is a novel synthetic compound that has recently been developed for use in laboratory experiments and clinical trials. It has unique properties that make it an attractive option for researchers and clinicians alike.
Scientific Research Applications
Industry 4.0 Operationalization Based on an Integrated Framework of Industrial Digitalization and Automation : This study introduces a novel approach to transfer abstract Industry 4.0 concepts into industrial environments through the utilization of basic concepts of industrial digitalization and automation (DAVO). It develops a model to assess the degree of digitalization and automation of value creation and organizational factors, enabling decision-makers to define targeted investments in organizational and technological developments (Schumacher, Schumacher, & Sihn, 2019).
Modifying Photovoice for Community-Based Participatory Indigenous Research : This paper evaluates the use of Photovoice, a method that uses participant-employed photography and dialogue to create social change, in a research partnership with a First Nation in Western Canada. It demonstrates how Photovoice effectively balanced power, created a sense of ownership, and fostered trust, highlighting the importance of adapting research methods to cultural preferences (Castleden & Garvin, 2008).
Multi-Objective Scheduling for Scientific Workflows on Cloud with Peer-to-Peer Clustering : This research focuses on reducing data movement in cloud data centers by proposing a peer-to-peer clustering technique applied to Directed Acyclic Graph (DAG) workflows. It addresses the optimization of cost and makespan, common objectives for workflow scheduling, and demonstrates improved performance in scientific workflows (Wangsom, Lavangnananda, & Bouvry, 2019).
Forensic Studies of Brain Vulnerability and Resistance : This study uses in vivo brain microdialysis to examine the effects of ischemia and potassium on dopamine (DA) and serotonin (5-HT) release in the rat nucleus accumbens. It highlights different brain vulnerability in dopaminergic and serotonergic neurons in the same brain area, offering insights into the resistance of ACC neurons to transient neural damage (Yoshimoto et al., 2009).
Radar Data Assimilation with WRF 4D-Var : This study compares the Weather Research and Forecasting Model's four-dimensional variational data assimilation (4D-Var) system with its three-dimensional counterpart (3D-Var) using a Great Plains squall line. It reveals that 4D-Var significantly enhances quantitative precipitation forecast (QPF) and wind forecasts against radial velocity observations (Sun & Wang, 2013).
properties
IUPAC Name |
(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)54-4)45(3)35-41(28)15-18-47-16-10-14-40(7-2,34(41)47)36(48)43(35,53)37(49)50/h8-12,14,19-20,25,34-36,44,48,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H,49,50)/t25-,34-,35+,36+,39-,40+,41?,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSSAUORHFVUTG-FGYHADRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Davoa | |
CAS RN |
60223-75-8 | |
Record name | 4-O-Deacetylvinblastine-3-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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